molecular formula C16H32O2Sn B131241 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester CAS No. 124582-37-2

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester

Cat. No. B131241
CAS RN: 124582-37-2
M. Wt: 375.1 g/mol
InChI Key: BJBHRHOGMCLJFA-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester, also known as MTBE, is a colorless and flammable liquid with a sweet odor. It is a volatile organic compound (VOC) that is widely used as a fuel additive and in the production of high-octane gasoline. MTBE is a derivative of propene and is produced by the reaction of methanol and isobutylene in the presence of an acid catalyst. It is a highly reactive compound and has been used in a variety of applications, including the synthesis of pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

Organic Synthesis

Methyl 2-tributylstannylprop-2-enoate: is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is used in Barbier reaction conditions to perform allylation of azomethines . This process is crucial for extending carbon chains and creating complex organic molecules, which can serve as intermediates in the synthesis of various products, including biologically active compounds .

Polymerization

This compound acts as a co-monomer in the polymerization process, combining with vinyl and acrylic monomers to form polymers . The resulting materials have applications ranging from coatings and adhesives to medical devices and sensors, due to their tailored physical and chemical properties.

Medicinal Chemistry

In medicinal chemistry, Methyl 2-tributylstannylprop-2-enoate is used to synthesize homoallylamines . These compounds are valuable because they contain an asymmetry center and an allyl fragment, which can undergo further modifications to create pharmacophoric fragments that are potentially useful in drug design and development.

Personal Care Products

In the personal care industry, it serves as a masking agent and viscosity controlling agent . These properties are important for improving the texture and sensory attributes of personal care products like lotions, creams, and cosmetics.

properties

IUPAC Name

methyl 2-tributylstannylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5O2.3C4H9.Sn/c1-3-4(5)6-2;3*1-3-4-2;/h1H2,2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBHRHOGMCLJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449864
Record name 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 2-(tributylstannyl)-, methyl ester

CAS RN

124582-37-2
Record name 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A degassed solution of Bu3SnH (8.73 g, 30 mmol) in dry THF (40 ml) was added during 40 min to a degassed solution of methyl propynoate (2.52 g, 30 mmol) and Pd(PPh3)4 (0.693 g, 0.6 mmol) in THF (40 ml). The resulting mixture was stirred for 3.5 h at room temperature under nitrogen. THF was then removed under reduced pressure and the residue was diluted with hexane (200 ml). After 12 h, the mixture was filtered on celite and the filtrate was concentrated under reduced pressure. The residue was diluted with hexane (200 ml), filtered on celite and concentrated. The residue was purified by silica gel column using hexane/EtOAc (98/2) as eluant to give 4.7 g of 337B as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ 6.89 (d, J=2.64 Hz, 1H), 5.92 (d, J=2.64 Hz, 1H), 3.74 (s, 3H), 1.60-1.20 (m, 12H), 0.97 (t, J=8.34 Hz, 6H), 0.89 (t, J=7.03 Hz, 9H)
Quantity
8.73 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.693 g
Type
catalyst
Reaction Step One

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